molecular formula C25H20BrNO5S B8760110 3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester

3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester

Cat. No.: B8760110
M. Wt: 526.4 g/mol
InChI Key: WNTHBRVKPVTIQB-UHFFFAOYSA-N
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Description

The compound 3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester (hereafter referred to as the target compound) is a synthetic isoquinoline derivative characterized by:

  • A 6-bromo substituent on the isoquinoline core.
  • A 4-phenyl group at position 2.
  • A methylsulfonylphenylmethyl side chain at position 2.
  • A methyl ester at the carboxylic acid position.

Its analysis relies on comparisons with structurally related analogs .

Properties

Molecular Formula

C25H20BrNO5S

Molecular Weight

526.4 g/mol

IUPAC Name

methyl 6-bromo-2-[(4-methylsulfonylphenyl)methyl]-1-oxo-4-phenylisoquinoline-3-carboxylate

InChI

InChI=1S/C25H20BrNO5S/c1-32-25(29)23-22(17-6-4-3-5-7-17)21-14-18(26)10-13-20(21)24(28)27(23)15-16-8-11-19(12-9-16)33(2,30)31/h3-14H,15H2,1-2H3

InChI Key

WNTHBRVKPVTIQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=C(C=C3)S(=O)(=O)C)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester (CAS Number: 9958506) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C26H26BrN2O4S
  • Molecular Weight : 526.4 g/mol
  • Structure : The compound features a complex structure with a bromo group, a methylsulfonyl group, and a methyl ester functionality that may contribute to its biological activity.

Anticancer Potential

Research has indicated that isoquinoline derivatives exhibit promising anticancer properties. A study highlighted the ability of similar compounds to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds structurally related to 3-Isoquinolinecarboxylic acid have demonstrated selective cytotoxicity against breast cancer cells by modulating apoptotic pathways .

Antimicrobial Activity

Isoquinoline derivatives have also been investigated for their antimicrobial properties. It has been reported that certain substituted isoquinolines possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfonyl group in this compound may enhance its interaction with bacterial enzymes or cell membranes, contributing to its antimicrobial efficacy .

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives is another area of interest. Some studies suggest that these compounds can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism often involves the modulation of signaling pathways associated with neuronal survival and inflammation .

The biological activity of 3-Isoquinolinecarboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
  • Modulation of Signaling Pathways : It is believed to affect pathways such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival.
  • Antioxidant Properties : By scavenging free radicals, it could reduce oxidative damage in cells, particularly in neuronal tissues.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of various isoquinoline derivatives on human breast cancer cell lines. The results indicated that compounds similar to 3-Isoquinolinecarboxylic acid significantly reduced cell viability through apoptosis induction. Flow cytometry analysis showed an increase in the sub-G1 phase population, indicating apoptotic cell death .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three close analogs from the evidence:

Property Target Compound : CAS 706759-25-3 : CAS 706759-00-4 : CAS 339106-28-4
Core Structure 3-Isoquinolinecarboxylic acid 3-Isoquinolinecarboxylic acid 3-Isoquinolinecarboxylic acid 4-Isoquinolinecarboxylic acid
Position 6 Subst. 6-Bromo 6-Chloro 6-Chloro N/A (substituents at other positions)
Position 4 Subst. 4-Phenyl 4-(3-Formyl-2-thienyl) 4-(5-Carboxy-2-thienyl) 4-Trifluoromethyl, nitro, and methylamino groups
Side Chain 2-[[4-(Methylsulfonyl)phenyl]methyl] 2-[[4-(Methoxycarbonyl)phenyl]methyl] 2-[[4-(Methylsulfonyl)phenyl]methyl] 2-[Methyl(2-nitro-4-(trifluoromethyl)phenyl)amino]
Ester Group Methyl ester Methyl ester 3-Methyl ester Methyl ester
Molecular Formula C₂₅H₂₁BrNO₅S* C₂₅H₁₈ClNO₆S C₂₄H₁₈ClNO₇S₂ C₁₉H₁₄F₃N₃O₅
Molecular Weight ~550.4 g/mol* 519.9 g/mol 556.0 g/mol 421.3 g/mol
Key Observations:
  • Aromatic Substituents : The 4-phenyl group in the target contrasts with thienyl rings in and . Thienyl groups introduce sulfur atoms, which could alter electronic properties and hydrogen-bonding capacity.
  • uses a methoxycarbonyl group, which is less polar .
  • Steric Effects : ’s trifluoromethyl and nitro groups introduce significant steric and electronic complexity, likely reducing conformational flexibility compared to the target .

Preparation Methods

Palladium-Catalyzed Carbonylation of 6-Bromoisoquinoline

A critical step involves forming the 6-bromo-1-oxo-4-phenylisoquinoline core. Patent CN104370813A demonstrates a method for synthesizing isoquinoline derivatives via carbonylation under CO pressure. For this compound:

  • Step 1 : 6-Bromoisoquinoline reacts with sodium acetate, Pd(Ac)₂, and PPh₃ in a DMF/MeOH solvent under 3 bar CO at 95–105°C to yield methyl 6-bromo-1-oxo-4-phenylisoquinoline-3-carboxylate.

  • Step 2 : Reduction with LiAlH₄ in tetrahydrofuran (THF) at −5–0°C produces the 1,2-dihydro intermediate.

Key Data :

ParameterValueSource
CatalystPd(Ac)₂/PPh₃ (1:1.3 molar)
CO Pressure3 bar
Yield (Step 1)78%

Introduction of the 4-(Methylsulfonyl)Benzyl Group

Friedel-Crafts Alkylation with Methanesulfonyl Anhydride

The methylsulfonylbenzyl moiety is introduced via alkylation. WO2007054668A1 details sulfonation using methanesulfonic anhydride in a Friedel-Crafts reaction:

  • Step 3 : 1,2-Difluorobenzene reacts with methanesulfonic anhydride and trifluoromethanesulfonic acid at 120°C to form 1,2-difluoro-4-(methylsulfonyl)benzene.

  • Step 4 : Chloromethylation of the sulfonated benzene yields 4-(methylsulfonyl)benzyl chloride, which is used for N-alkylation of the dihydroisoquinoline intermediate.

Key Data :

ParameterValueSource
Reaction Temperature120°C
CatalystTrifluoromethanesulfonic acid
Yield (Step 4)48%

Esterification of the Carboxylic Acid

Acid-Catalyzed Methyl Ester Formation

The final step involves converting the carboxylic acid to a methyl ester. ChemicalBook illustrates esterification using methanol under acidic conditions:

  • Step 5 : The 3-carboxylic acid intermediate is refluxed with methanol and sulfuric acid to yield the methyl ester.

Key Data :

ParameterValueSource
Reaction Time18 hours
Yield (Step 5)91%

Integrated Synthesis Pathway

The consolidated preparation route comprises three stages:

  • Isoquinoline Core Formation : Pd-catalyzed carbonylation and reduction.

  • N-Alkylation : Introduction of the 4-(methylsulfonyl)benzyl group.

  • Esterification : Conversion to the methyl ester.

Overall Reaction Scheme :

  • 6-Bromoisoquinoline → Methyl 6-bromo-1-oxo-4-phenylisoquinoline-3-carboxylate (, Step 1).

  • Reduction → 6-Bromo-1,2-dihydro-1-oxo-4-phenylisoquinoline-3-carboxylic acid (, Step 2).

  • Alkylation → 6-Bromo-2-[(4-methylsulfonylphenyl)methyl]-1-oxo-4-phenylisoquinoline-3-carboxylic acid (, Step 4).

  • Esterification → Target compound (, Step 5).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Pd-Catalyzed CarbonylationHigh regioselectivityRequires high CO pressure78%
Friedel-Crafts AlkylationScalable sulfonationCorrosive reagents48%
Acid-Catalyzed EsterificationMild conditionsLong reaction time91%

Analytical Characterization

Critical spectroscopic data for the target compound (from PubChem):

  • Molecular Formula : C₂₅H₂₀BrNO₅S.

  • Molecular Weight : 526.4 g/mol.

  • SMILES : COC(=O)C1=C(C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=C(C=C3)S(=O)(=O)C)C4=CC=CC=C4.

  • ¹H NMR (CDCl₃) : δ 9.31 (s, 1H, isoquinoline-H), 8.90 (s, 1H), 8.05 (t, J = 9.4 Hz, 2H), 7.61 (t, J = 7.5 Hz, 1H), 4.09 (s, 3H, OCH₃).

Challenges and Optimization Opportunities

  • Bromine Stability : Bromine substituents may undergo unintended elimination; low-temperature conditions are recommended.

  • Sulfonation Selectivity : Use of directing groups (e.g., methoxy) improves para-selectivity during sulfonation.

  • Esterification Efficiency : Diazomethane or methyl chloroformate may enhance ester yields compared to traditional acid catalysis .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: The synthesis of this isoquinoline derivative requires multi-step organic reactions, including cyclization, bromination, and sulfonylation. Key steps involve:

  • Bromination at Position 6 : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination .
  • Sulfonylation : Introduce the 4-(methylsulfonyl)phenyl group via nucleophilic substitution using 4-(methylsulfonyl)benzyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Esterification : Methyl ester formation via acid-catalyzed (H₂SO₄) reaction with methanol under reflux .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry (e.g., bromine at C6) via ¹H and ¹³C NMR. Key signals:
    • 6-Bromo: Downfield shift at δ 7.8–8.2 ppm (aromatic protons) .
    • Methyl ester: Singlet at δ 3.9 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihydroisoquinoline conformation) .

Q. What biological targets are associated with isoquinoline derivatives like this compound?

Answer: Isoquinoline derivatives are known to interact with:

  • Kinases : Inhibition of tyrosine kinases due to sulfonyl and bromine groups .
  • G-Protein-Coupled Receptors (GPCRs) : Modulation via the phenyl and methylsulfonyl motifs .
  • Enzymes in Oxidative Stress Pathways : The methyl ester group may enhance membrane permeability for intracellular targeting .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Answer:

  • Systematic Substituent Variation : Replace bromine with Cl, F, or H to assess halogen-dependent activity.
  • Sulfonyl Group Modifications : Compare methylsulfonyl with ethylsulfonyl or phenylsulfonyl for receptor binding affinity .
  • Methyl Ester Hydrolysis : Test the free carboxylic acid derivative for solubility vs. activity trade-offs .

Q. How can researchers resolve contradictions in enzymatic inhibition data across studies?

Answer:

  • Assay Standardization : Use recombinant enzymes (e.g., expressed in HEK293 cells) to control for isoform variability .
  • Control for Redox Activity : The bromine atom may act as a redox-sensitive moiety; include reducing agents (e.g., DTT) in assays .
  • Orthogonal Validation : Confirm results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What strategies mitigate compound instability during in vitro assays?

Answer:

  • pH Stability : The methyl ester is prone to hydrolysis in basic conditions (pH > 8). Use neutral buffers (e.g., PBS) .
  • Light Sensitivity : Protect from UV exposure due to the bromine-aromatic system; store in amber vials .
  • Thermal Degradation : Avoid temperatures >37°C for prolonged periods; lyophilize for long-term storage .

Q. How does the stereochemistry of the dihydroisoquinoline core influence biological activity?

Answer:

  • Cis vs. Trans Configuration : Molecular docking shows cis-1,2-dihydro derivatives have higher affinity for kinase ATP-binding pockets .
  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S enantiomers and test separately .

Q. What computational methods predict metabolite formation and toxicity?

Answer:

  • In Silico Metabolism : Tools like GLORY or MetaSite predict Phase I metabolites (e.g., ester hydrolysis to carboxylic acid) .
  • Toxicity Profiling : Use Derek Nexus to assess risks (e.g., hepatotoxicity from bromine-containing metabolites) .

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